Cas no 850910-02-0 (N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide)

N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide structure
850910-02-0 structure
Product name:N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide
CAS No:850910-02-0
MF:C18H18ClN3O3S2
MW:423.93682050705
CID:6043196
PubChem ID:2152672

N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide
    • HMS1418D01
    • (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
    • N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
    • 850910-02-0
    • N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
    • AKOS024584404
    • F0566-0223
    • IFLab1_002179
    • Inchi: 1S/C18H18ClN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3/b20-18-
    • InChI Key: XVAQQONKSLIYLL-ZZEZOPTASA-N
    • SMILES: ClC1C=CC2=C(C=1)S/C(=N\C(C1C=CC(=CC=1)S(N(C)C)(=O)=O)=O)/N2CC

Computed Properties

  • Exact Mass: 423.0478115g/mol
  • Monoisotopic Mass: 423.0478115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 104Ų

N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0566-0223-75mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0566-0223-2μmol
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0566-0223-30mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0566-0223-3mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0566-0223-5mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0566-0223-4mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0566-0223-50mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0566-0223-20μmol
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0566-0223-100mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0566-0223-10mg
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
850910-02-0 90%+
10mg
$79.0 2023-05-17

N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide Related Literature

Additional information on N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide

N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide: A Comprehensive Overview

The compound with CAS No 850910-02-0, known as N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole moiety and a dimethylsulfamoyl group. The benzothiazole core is a well-known heterocyclic structure that has been extensively studied for its versatile reactivity and potential applications in drug design. The dimethylsulfamoyl group further enhances the compound's functional properties, making it a promising candidate for various chemical and biological applications.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The benzothiazole framework has been shown to exhibit significant antioxidant and anti-inflammatory activities, which are critical properties for drugs targeting chronic diseases such as arthritis and neurodegenerative disorders. Additionally, the dimethylsulfamoyl group contributes to the compound's solubility and bioavailability, making it more effective in biological systems. Researchers have also explored the use of this compound as a precursor in the synthesis of advanced materials, such as high-performance polymers and sensors.

The synthesis of N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring through cyclization reactions and the subsequent introduction of the dimethylsulfamoyl group via nucleophilic substitution. These steps require precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency of this process, enabling researchers to produce enantiomerically pure samples for pharmacological studies.

In terms of applications, this compound has shown promise in several areas. In the pharmaceutical industry, it has been investigated as a potential lead compound for anti-cancer drugs due to its ability to inhibit key enzymes involved in tumor progression. For instance, studies have demonstrated that this compound can selectively target and inhibit histone deacetylases (HDACs), which are enzymes that play a critical role in gene regulation and cancer cell proliferation. The dimethylsulfamoyl group has been found to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy as a therapeutic agent.

Beyond its pharmaceutical applications, this compound has also been explored for its potential in materials science. The benzothiazole moiety is known for its strong UV-absorbing properties, making it an ideal candidate for use in UV-resistant coatings and polymers. Researchers have successfully incorporated this compound into polyurethane matrices, resulting in materials with enhanced durability and resistance to environmental factors such as sunlight and moisture. These findings suggest that this compound could play a significant role in the development of next-generation materials for industrial applications.

Recent breakthroughs in computational chemistry have further deepened our understanding of this compound's properties. Advanced molecular modeling techniques have allowed researchers to predict its interaction with various biological targets with high accuracy. For example, molecular docking studies have revealed that this compound can bind effectively to several protein targets associated with neurodegenerative diseases, such as beta-secretase (BACE1). These insights have paved the way for the design of more potent and selective drug candidates based on this structure.

In conclusion, N-(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide (CAS No 850910

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